molecular formula Poly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)]<br>C21H37NO6 B1213410 Amino methacrylate copolymer CAS No. 24938-16-7

Amino methacrylate copolymer

Cat. No.: B1213410
CAS No.: 24938-16-7
M. Wt: 399.5 g/mol
InChI Key: NEDGUIRITORSKL-UHFFFAOYSA-N
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Description

Amino methacrylate copolymer, also known as this compound, is a useful research compound. Its molecular formula is Poly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)] and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g dissolves in 7 g methanol, ethanol, propan-2-ol, dichloromethane, aqueous hydrochloric acid 1n.; not soluble in petroleum ether.. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: RELEASE_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Eudragit E 100, also known as Amino Methacrylate Copolymer, primarily targets the gastrointestinal system . It is used for enteric coating, precise temporal release, and targeting the entire gastrointestinal system . The compound is particularly useful in formulating immediate release systems or as a taste-masker agent .

Mode of Action

Eudragit E 100 is a cationic copolymer based on dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate with a ratio of 2:1:1 . The monomers are randomly distributed along the copolymer chain . This polymer presents fast dissolution at lower pH because of the hydration of its dimethylamino groups, which are fully protonated at this condition .

Biochemical Pathways

The biochemical pathways affected by Eudragit E 100 are primarily related to drug delivery. The polymer is used to improve the physicochemical and bioavailability characteristics of drugs . It can be used to prepare solid dispersions and/or to prepare filaments to be 3D printed in different dosage forms .

Pharmacokinetics

Eudragit E 100 is soluble in gastric fluid up to pH 5.0 and exhibits pH-dependent release . The dispersions prepared using Eudragit E 100 rapidly dissolve at lower pH, presenting the drug in a molecularly dispersed and soluble form at its absorption site . This leads to improved in vivo pharmacokinetics and enhanced bioavailability .

Result of Action

The molecular and cellular effects of Eudragit E 100’s action are primarily related to its role in drug delivery. The polymer provides a range of attractive coating solutions to improve swallowability, mask unpleasant tastes or odors, and protect the Active Pharmaceutical Ingredient (API) from environmental influences such as light, moisture, or oxygen .

Action Environment

The action of Eudragit E 100 is influenced by environmental factors such as pH and temperature. The polymer is soluble in gastric fluid up to pH 5.0 , and its solubility influences its action and efficacy. Additionally, the polymer should be stored between 8°C and 25°C , indicating that temperature can affect its stability.

Biochemical Analysis

Biochemical Properties

Amino methacrylate copolymer plays a significant role in biochemical reactions, particularly in drug delivery systems. It interacts with various enzymes, proteins, and other biomolecules to enhance the solubility and bioavailability of poorly water-soluble drugs . The copolymer’s cationic character allows it to form complexes with negatively charged biomolecules, such as nucleic acids and proteins . These interactions are primarily electrostatic, facilitating the copolymer’s role in drug delivery and gene therapy applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its cationic nature enhances cellular uptake and endosomal escape through the proton sponge effect, which is crucial for effective drug and gene delivery . The copolymer’s solubility properties also enable it to act as a nanoparticulate drug and gene delivery system, improving the transfection efficiency of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through electrostatic binding and hydrogen bonding . The copolymer’s cationic groups interact with negatively charged biomolecules, facilitating their transport and release within cells . Additionally, the copolymer can undergo self-crosslinking during polymerization, enhancing its stability and functionality in various applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The copolymer’s stability is influenced by factors such as pH and temperature, which can affect its solubility and bioavailability . Long-term studies have shown that the copolymer maintains its functionality and effectiveness in drug delivery applications, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the copolymer is well-tolerated at various dosage levels, with no significant toxic or adverse effects observed . At high doses, some threshold effects may be observed, including mild gastrointestinal disturbances . The copolymer’s effectiveness in enhancing drug solubility and bioavailability has been demonstrated across a range of dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its degradation and excretion . The copolymer’s cationic nature allows it to be metabolized by specific enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic pathways ensure the copolymer’s safe and efficient clearance from the system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with transporters and binding proteins . The copolymer’s cationic groups enable it to bind to negatively charged cell membranes, enhancing its uptake and distribution within cells . This property is particularly useful in drug delivery applications, where the copolymer can effectively transport therapeutic agents to target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the endosomes and lysosomes of cells . The copolymer’s cationic nature and pH sensitivity allow it to escape from endosomes and reach its target sites within the cell . This localization is crucial for its function in drug and gene delivery, as it ensures the effective release of therapeutic agents within the cell .

Properties

IUPAC Name

butyl 2-methylprop-2-enoate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h1,5-6H2,2-4H3;2,4-6H2,1,3H3;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDGUIRITORSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24938-16-7
Record name Butyl methacrylate-dimethylaminoethyl methacrylate-methyl methacrylate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24938-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24938-16-7
Record name Amino methacrylate copolymer [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024938167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate
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URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 300 ml, three-necked flask, 12.6 g of N,N-di-methylaminoethyl methacrylate, 24.0 g of methyl methacrylate, 11.4 g of n-butyl methacrylate and 190 ml of toluene were heated to 80° C.-under stirring. A solution of 0.298 g of 2,2'-azobis-(2,4-dimethylvaleronitrile) in 10 ml of toluene was added to the reaction mixture, and the mixture is further heated for 2 hours. Then the same amount of 2,2'-azobis-(2,4-dimethylvaleronitrile) was again added to the reaction mixture, and the mixture was further heated under stirring for 2 hours. The mixture was allowed to stand at room temperature, and was poured into 1 l of n-hexane. The produced precipitate was collected on a filter, washed with two 200 ml portions of n-hexane and dried to obtain 43.7 g (yield: 91%) of the desired polymer as white solid.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.298 g
Type
catalyst
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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